molecular formula C23H16N2O3S3 B11186830 N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]naphthalene-2-sulfonamide

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]naphthalene-2-sulfonamide

Cat. No.: B11186830
M. Wt: 464.6 g/mol
InChI Key: CMQYXOJMBRLDEY-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]naphthalene-2-sulfonamide is a complex organic compound that features a benzothiazole moiety linked to a naphthalene sulfonamide structure

Preparation Methods

The synthesis of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]naphthalene-2-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate aldehyde.

    Attachment to Phenol: The benzothiazole moiety is then linked to a hydroxyphenyl group through a nucleophilic substitution reaction.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with naphthalene-2-sulfonyl chloride to form the sulfonamide linkage.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency.

Chemical Reactions Analysis

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the benzothiazole sulfur.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]naphthalene-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential anticonvulsant and neuroprotective properties. It has shown promising activity in preclinical models of epilepsy.

    Biological Research: It is used as a probe to study the interactions of sulfonamide-based compounds with various biological targets, including enzymes and receptors.

    Industrial Applications: The compound’s unique chemical structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]naphthalene-2-sulfonamide involves its interaction with molecular targets such as voltage-gated sodium channels and GABA receptors . The compound binds to these targets, modulating their activity and leading to anticonvulsant effects. The exact pathways involved may include inhibition of sodium channel activity and enhancement of GABAergic neurotransmission.

Comparison with Similar Compounds

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]naphthalene-2-sulfonamide can be compared with other benzothiazole derivatives and sulfonamide compounds:

The uniqueness of this compound lies in its combined benzothiazole and sulfonamide structure, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C23H16N2O3S3

Molecular Weight

464.6 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]naphthalene-2-sulfonamide

InChI

InChI=1S/C23H16N2O3S3/c26-20-12-10-17(14-22(20)30-23-24-19-7-3-4-8-21(19)29-23)25-31(27,28)18-11-9-15-5-1-2-6-16(15)13-18/h1-14,25-26H

InChI Key

CMQYXOJMBRLDEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC(=C(C=C3)O)SC4=NC5=CC=CC=C5S4

Origin of Product

United States

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